Tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-oxo-1,3,4,7-tetrahydro-2,7-naphthyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-5-9-4-6-14-11(16)10(9)8-15/h4,6H,5,7-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSAHIYVJHSKDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate typically involves multiple steps. One common method includes the reaction of Meldrum’s acid with 3-aminopyridine derivatives, followed by condensation reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, ensuring consistent quality of reagents, and implementing efficient purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the naphthyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the naphthyridine ring.
Scientific Research Applications
Tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the 2,7-Naphthyridine Family
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula.
Key Observations:
- Positional Isomerism: The hydroxyl group at position 8 in the target compound contrasts with the 6-hydroxy analog ().
- Halogenated Derivatives : Chlorinated analogs (e.g., 8-Cl and 7-Cl) exhibit reduced polarity compared to hydroxylated derivatives, influencing solubility and reactivity in cross-coupling reactions .
- Saturation Effects : The fully saturated octahydro derivative () lacks aromaticity, which may reduce π-π stacking interactions but improve conformational flexibility for binding to biological targets.
Physical and Spectroscopic Properties
- Hydrogen Bonding : The 8-hydroxy group in the target compound contributes to strong intermolecular interactions, as evidenced by IR peaks at ~1680 cm⁻¹ (C=O stretch) and 3155–3030 cm⁻¹ (O-H stretch) in related compounds ().
- NMR Signatures : The tert-butyl group appears as a singlet at δ 1.44 ppm in $^1$H NMR, while the hydroxyl proton is typically broad and deshielded (δ 7.28–7.25 ppm) ().
- Polarizability : Hydroxylated derivatives exhibit higher molar refraction values compared to chlorinated analogs due to increased electron density ().
Q & A
Q. What are the established synthetic methodologies for Tert-butyl 8-hydroxy-1,2,3,4-tetrahydro-2,7-naphthyridine-2-carboxylate?
The synthesis typically involves multi-step organic reactions, including cyclization of aminopyridine derivatives followed by esterification with tert-butyl groups. Key steps include using reagents like s-BuLi and diethyl phosphonate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂/Ar). Purification via column chromatography is critical for isolating the target compound .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
Structural confirmation relies on ¹H/¹³C NMR spectroscopy for proton/carbon assignments, IR spectroscopy for functional group analysis (e.g., hydroxyl, ester carbonyl), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography using SHELX software (e.g., SHELXL) provides definitive solid-state structural data .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during the introduction of the tert-butyl ester group?
Optimization involves:
- Precise temperature control (e.g., −78°C for lithiation steps).
- Stoichiometric adjustments of tert-butylating agents (e.g., Boc anhydride).
- Catalysts like 4-dimethylaminopyridine (DMAP) to accelerate esterification. Anhydrous conditions and inert atmospheres minimize side reactions, as demonstrated in phosphonate-mediated syntheses of analogous naphthyridines .
Q. What methodologies resolve contradictions between observed and predicted hydrogen bonding patterns in crystallographic studies?
Employ graph set analysis to categorize hydrogen bond motifs (e.g., O-H···N or O-H···O) and compare them with computational models (e.g., density functional theory). Refinement using SHELXL with high-resolution data reconciles discrepancies by adjusting thermal parameters and validating hydrogen atom positions .
Q. How does the tert-butyl group influence the compound’s solubility and interaction with biological targets?
The tert-butyl group enhances lipophilicity , improving membrane permeability, while its steric bulk may hinder binding to flat enzymatic active sites. Comparative studies with methyl or hydrogen analogs can isolate these effects. For example, replacing tert-butyl with smaller groups alters solubility profiles and binding affinities in structure-activity relationship (SAR) studies .
Q. What purification strategies address low yields or impurities in the final synthetic step?
Use orthogonal purification methods :
Q. How can hydrogen bonding analysis guide the design of stable crystalline forms?
Graph set analysis identifies robust hydrogen bond networks (e.g., chains, rings) in the solid state. Cocrystallization with complementary donors/acceptors (e.g., carboxylic acids or amines) stabilizes specific polymorphs. For example, the hydroxyl group in the naphthyridine core can form intermolecular O-H···O bonds with cocrystal formers, as seen in related heterocycles .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate NMR and HRMS data with X-ray results to resolve structural ambiguities. For instance, unexpected NOE correlations in NMR may indicate conformational flexibility, which can be confirmed via crystallography .
- Experimental Design : Use design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading) and identify optimal conditions for cyclization and esterification steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
